molecular formula C11H23N B12975509 (E)-N,N-Diethyl-5-methylhex-2-en-2-amine

(E)-N,N-Diethyl-5-methylhex-2-en-2-amine

Cat. No.: B12975509
M. Wt: 169.31 g/mol
InChI Key: VXBJXYLWBDOXAP-PKNBQFBNSA-N
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Description

(E)-N,N-Diethyl-5-methylhex-2-en-2-amine is an organic compound characterized by its unique structure, which includes a double bond in the E-configuration and a tertiary amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Diethyl-5-methylhex-2-en-2-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of N,N-diethylamine with 5-methylhex-2-en-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Diethyl-5-methylhex-2-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces saturated amines.

Scientific Research Applications

(E)-N,N-Diethyl-5-methylhex-2-en-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems, is ongoing.

    Industry: It may be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (E)-N,N-Diethyl-5-methylhex-2-en-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylhex-2-en-2-amine: Lacks the methyl group at the 5-position.

    N,N-Diethyl-5-methylhexane-2-amine: Saturated version without the double bond.

    N,N-Diethyl-5-methylhex-2-en-1-amine: Amine group at a different position.

Uniqueness

(E)-N,N-Diethyl-5-methylhex-2-en-2-amine is unique due to its specific structural features, such as the E-configuration of the double bond and the position of the methyl group. These characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

(E)-N,N-diethyl-5-methylhex-2-en-2-amine

InChI

InChI=1S/C11H23N/c1-6-12(7-2)11(5)9-8-10(3)4/h9-10H,6-8H2,1-5H3/b11-9+

InChI Key

VXBJXYLWBDOXAP-PKNBQFBNSA-N

Isomeric SMILES

CCN(CC)/C(=C/CC(C)C)/C

Canonical SMILES

CCN(CC)C(=CCC(C)C)C

Origin of Product

United States

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